4,4,4-Trifluoro-3,3-dimethylbutanamide
Description
Properties
CAS No. |
1454690-73-3 |
|---|---|
Molecular Formula |
C6H10F3NO |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutanamide |
InChI |
InChI=1S/C6H10F3NO/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H2,10,11) |
InChI Key |
XQYBEKWNQIAKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Trifluoro vs.
- Steric Effects : The 3,3-dimethyl groups in the target compound introduce steric bulk, which may hinder enzymatic degradation or binding interactions compared to Saflufenacil’s smaller 3,3-dihydroxy groups .
- Functional Group Diversity: Substitution of the amide group with carboxylic acid (e.g., 4,4,4-trifluoro-3-hydroxybutanoic acid) alters hydrogen-bonding capacity and solubility .
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis is straightforward (53% yield) using standard coupling reagents , whereas MMV1557817 requires complex multi-step protocols for enzyme-targeted activity .
- Stability : Unlike Saflufenacil, which degrades rapidly under UV light (half-life <10 days in natural water) , the trifluoro and dimethyl groups in this compound likely confer resistance to photolysis and oxidation.
- Biological Interactions: MMV1557817’s dimethylbutanamide moiety binds Plasmodium aminopeptidases via hydrophobic interactions in enzyme subsites , suggesting that the target compound’s trifluoro group could modulate similar interactions in drug design.
Preparation Methods
Substitution Reactions with Fluorinated Electrophiles
A critical step in accessing the trifluoromethyl backbone involves substituting malonate derivatives with fluorinated reagents. The patent CN105237340B demonstrates this through the reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis (e.g., Sodium ethylate) to form 2-(2,2,2-trifluoroethyl)-diethyl malonate. Adapting this, 3,3-dimethylmalonate could similarly react with trifluoroethyl electrophiles to yield intermediates like 2-(2,2,2-trifluoroethyl)-3,3-dimethyl-diethyl malonate . Key parameters include:
This intermediate undergoes decarboxylation at 120–130°C in dimethyl sulfoxide (DMSO) or DMF, yielding 4,4,4-trifluoro-3,3-dimethylbutanoic acid ethyl ester .
Decarboxylation and Ester Activation
Decarboxylation of substituted malonates is a well-established method to generate α,α-dialkyl carboxylic esters. For 4,4,4-trifluoro-3,3-dimethylbutanamide, the ethyl ester intermediate must be activated for amidation. Common strategies include:
-
Acid chloride formation : Treating the ester with thionyl chloride (SOCl₂) or oxalyl chloride.
-
In situ activation : Using coupling agents like HATU or EDCl with a base (e.g., triethylamine).
Amidation Strategies
Direct Aminolysis of Esters
The ester-to-amide conversion can be achieved via aminolysis. In a microwave-assisted protocol, D-pantolactone reacts with 3-aminopropanol in ethanol at 160°C under triethylamine catalysis, yielding 95% amide product. Applying this to 4,4,4-trifluoro-3,3-dimethylbutanoic acid ethyl ester:
-
Reagent : Ammonia or primary amines.
Post-reaction purification involves silica gel chromatography or distillation.
Reductive Amination
Alternatively, reductive amination of ketone precursors could introduce the amide group. However, this requires prior synthesis of a trifluoromethylated ketone, which may involve additional steps.
Comparative Analysis of Methodologies
*Theoretical yields based on analogous reactions.
Optimization Challenges and Solutions
Steric Hindrance from Dimethyl Groups
The 3,3-dimethyl substituents introduce steric bulk, potentially slowing nucleophilic attack during amidation. Mitigation strategies include:
Fluorine-Induced Electronic Effects
The electron-withdrawing trifluoromethyl group deactivates the carbonyl, necessitating stronger nucleophiles (e.g., ammonia in excess) or Lewis acid catalysts (e.g., LiCl).
Industrial-Scale Considerations
The patent CN105237340B highlights solvent recyclability and minimal waste as critical for industrial adoption. A proposed pilot-scale workflow includes:
Q & A
Q. What are the recommended synthetic routes for 4,4,4-trifluoro-3,3-dimethylbutanamide, and how can reaction conditions be optimized?
A two-step approach is typically employed:
- Step 1 : Fluorination of a precursor (e.g., 3,3-dimethylbutanenitrile) using fluorinating agents like SF₄ or HF under controlled pressure (50–100 psi) and temperature (80–120°C) to introduce trifluoromethyl groups.
- Step 2 : Amidation via reaction with ammonia or ammonium chloride in anhydrous solvents (e.g., THF) at 0–25°C to avoid side reactions. Optimization involves monitoring fluorination efficiency via <sup>19</sup>F NMR and adjusting stoichiometry to minimize residual fluoride impurities .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
- Spectroscopy : Confirm the trifluoromethyl group via <sup>19</sup>F NMR (δ ≈ -60 to -70 ppm) and amide protons via <sup>1</sup>H NMR (δ 6.5–7.5 ppm for NH₂).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 202.08) .
Q. What stability considerations are critical for storing this compound?
The compound is moisture-sensitive due to the amide group. Store under inert gas (argon) at -20°C in sealed vials with desiccants. Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored using TLC (Rf ~0.3 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the amide group, identifying susceptible sites for nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM) to predict reaction pathways .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., ATP-based cell viability assays).
- Metabolite Interference : Use LC-MS to identify metabolites (e.g., hydrolyzed products) that may skew activity readings.
- Target Specificity : Employ CRISPR-Cas9 knockout models to confirm target engagement vs. off-target effects .
Q. How can enantiomerically pure this compound be synthesized?
- Chiral Resolution : Use (R)- or (S)-1-phenylethylamine as a resolving agent in diastereomeric salt formation.
- Asymmetric Catalysis : Employ chiral palladium catalysts (e.g., BINAP ligands) during fluorination to achieve >90% enantiomeric excess (ee).
- Analysis : Chiral HPLC (Chiralpak AD-H column) confirms ee, while X-ray crystallography (SHELXL) validates absolute configuration .
Q. What advanced techniques characterize the compound’s interaction with biomacromolecules?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to proteins like serum albumin.
- Cryo-EM : Resolves binding conformations at near-atomic resolution (3–4 Å).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
